molecular formula C8H15BrO7 B15175542 D-Glucitol 2-(bromoacetate) CAS No. 94199-88-9

D-Glucitol 2-(bromoacetate)

Cat. No.: B15175542
CAS No.: 94199-88-9
M. Wt: 303.10 g/mol
InChI Key: YRGPNCODYKTVJL-IXROVEORSA-N
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Description

D-Glucitol 2-(bromoacetate) is a sugar alcohol derivative in which a bromoacetate group (-O-CO-CH₂Br) is esterified at the 2-position of the D-glucitol backbone. D-Glucitol (sorbitol) is a hexitol with six hydroxyl groups, making it a versatile substrate for regioselective modifications. The bromoacetate moiety introduces alkylating reactivity due to the electron-withdrawing bromine atom, which activates the adjacent carbonyl for nucleophilic substitution. This compound is structurally distinct from other D-glucitol bromoacetate derivatives, such as bis- or pentakis-substituted analogs, which differ in substitution position and degree .

Properties

CAS No.

94199-88-9

Molecular Formula

C8H15BrO7

Molecular Weight

303.10 g/mol

IUPAC Name

[(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate

InChI

InChI=1S/C8H15BrO7/c9-1-6(13)16-5(3-11)8(15)7(14)4(12)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1

InChI Key

YRGPNCODYKTVJL-IXROVEORSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)OC(=O)CBr)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)OC(=O)CBr)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 2-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of D-glucitol and the carboxyl group of bromoacetic acid .

Industrial Production Methods: In an industrial setting, the production of D-Glucitol 2-(bromoacetate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol 2-(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New derivatives with substituted functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

Chemistry: D-Glucitol 2-(bromoacetate) is used as a building block in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating complex molecules and studying reaction mechanisms .

Biology: In biological research, D-Glucitol 2-(bromoacetate) is used to modify biomolecules, such as proteins and nucleic acids. This modification can help in studying the structure and function of these biomolecules .

Medicine: Its derivatives can be explored for their therapeutic properties, such as antimicrobial or anticancer activities .

Industry: D-Glucitol 2-(bromoacetate) is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of D-Glucitol 2-(bromoacetate) involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, such as amines or thiols, forming covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function or activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Differences :

  • Solubility: Hydroxyl group availability in mono-substituted derivatives (e.g., 2-(bromoacetate)) may improve aqueous solubility relative to bis-substituted analogs.
  • Applications: Bis-substituted derivatives are more likely to act as crosslinkers in polymer chemistry, while mono-substituted variants (e.g., 2-(bromoacetate)) may serve as intermediates in pharmaceutical synthesis .

Comparison with Higher-Substituted Derivatives: D-Glucitol Pentakis(Bromoacetate)

D-Glucitol pentakis(bromoacetate) (CAS 94031-16-0) features five bromoacetate groups, offering significantly higher reactivity and multifunctionality compared to the mono-substituted 2-isomer (Table 2):

Property D-Glucitol 2-(Bromoacetate) D-Glucitol Pentakis(Bromoacetate)
Degree of Substitution 1 5
Molecular Weight ~300–350 g/mol (estimated) ~1000–1100 g/mol (exact: 1004.83 g/mol)
Reactivity Moderate (single alkylation site) High (multiple alkylation sites)
Applications Targeted drug modification Crosslinking agents, dendrimer synthesis

Functional Implications :

  • The pentakis derivative’s multiple bromoacetate groups enable simultaneous alkylation reactions, making it suitable for creating branched macromolecules or hydrogels.
  • In contrast, D-glucitol 2-(bromoacetate) is more selective, ideal for site-specific modifications (e.g., protein or carbohydrate conjugation).

Comparison with Ethyl Bromoacetate

Ethyl bromoacetate (CAS 105-36-2), a simple alkyl bromoacetate ester, shares functional group reactivity with D-glucitol 2-(bromoacetate) but differs in backbone structure and applications (Table 3):

Property D-Glucitol 2-(Bromoacetate) Ethyl Bromoacetate
Backbone Sugar alcohol (polar, polyol) Ethyl ester (non-polar, volatile)
Reactivity Moderate (steric hindrance) High (unhindered ester group)
Toxicity Likely lower (bulky backbone) High (volatile, corrosive)
Applications Bioconjugation, pharmaceuticals Organic synthesis (e.g., sulfonamide preparation)

Critical Notes:

  • Ethyl bromoacetate’s volatility necessitates stringent safety protocols (e.g., ventilation, PPE), whereas D-glucitol derivatives are less volatile but still require careful handling due to bromoacetate toxicity.
  • The glucitol backbone enhances water solubility, enabling applications in aqueous biochemical systems, unlike ethyl bromoacetate, which is typically used in organic solvents.

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